S1P Lyase Fluorogenic Substrate
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Overview
Description
Sphingosine-1-phosphate lyase fluorogenic substrate is a compound designed to monitor the activity of sphingosine-1-phosphate lyase by releasing fluorescent 7-hydroxycoumarin in the presence of the active enzyme . Sphingosine-1-phosphate lyase cleaves sphingosine-1-phosphate into hexadecenal and phosphoethanolamine . This compound is significant in the study of sphingolipid metabolism and has applications in various fields, including autoimmune disorder treatment and cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sphingosine-1-phosphate lyase fluorogenic substrate involves the preparation of a fluorogenic analogue of sphingosine-1-phosphate. One method includes the use of a commercially available v(7-nitro-2-1,3-benzoxadiazol-4-yl)-D-erythro (NBD)-labeled fluorescent substrate . The enzyme activity is determined by following the formation of NBD-aldehyde product, which is isolated from unreacted substrate by lipid extraction and quantified after separation by high-performance liquid chromatography using a C18 column .
Industrial Production Methods
Industrial production methods for sphingosine-1-phosphate lyase fluorogenic substrate are not extensively documented. the synthesis typically involves standard organic synthesis techniques and purification methods to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Sphingosine-1-phosphate lyase fluorogenic substrate undergoes enzymatic cleavage by sphingosine-1-phosphate lyase, resulting in the formation of hexadecenal and phosphoethanolamine . This reaction is specific to the enzyme and does not involve other common chemical reactions such as oxidation, reduction, or substitution .
Common Reagents and Conditions
The enzymatic reaction requires the presence of sphingosine-1-phosphate lyase and appropriate buffer conditions to maintain enzyme activity . The reaction is typically carried out at physiological pH and temperature to mimic biological conditions .
Major Products Formed
The major products formed from the enzymatic cleavage of sphingosine-1-phosphate lyase fluorogenic substrate are hexadecenal and phosphoethanolamine . Additionally, the release of fluorescent 7-hydroxycoumarin allows for the monitoring of enzyme activity .
Scientific Research Applications
Sphingosine-1-phosphate lyase fluorogenic substrate has a wide range of scientific research applications:
Chemistry: Used to study sphingolipid metabolism and enzyme kinetics.
Biology: Helps in understanding cell signaling pathways involving sphingosine-1-phosphate.
Medicine: Investigated for its potential in treating autoimmune disorders and cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The mechanism of action of sphingosine-1-phosphate lyase fluorogenic substrate involves its cleavage by sphingosine-1-phosphate lyase. The enzyme cleaves sphingosine-1-phosphate into hexadecenal and phosphoethanolamine, releasing fluorescent 7-hydroxycoumarin . This fluorescence can be measured to monitor enzyme activity. The molecular targets include sphingosine-1-phosphate lyase and the pathways involved in sphingolipid metabolism .
Comparison with Similar Compounds
Sphingosine-1-phosphate lyase fluorogenic substrate is unique in its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool for monitoring enzyme activity . Similar compounds include:
C17-dihydrosphingosine 1-phosphate: Used as a substrate for sphingosine-1-phosphate lyase, producing pentadecanal and phosphoethanolamine.
NBD-sphingosine: Another fluorescent substrate used to study sphingosine-1-phosphate lyase activity.
These compounds share similar applications but differ in their specific fluorescent properties and the products formed upon enzymatic cleavage .
Properties
Molecular Formula |
C14H18NO8P |
---|---|
Molecular Weight |
359.27 g/mol |
IUPAC Name |
[(2S,3R)-2-azaniumyl-3-hydroxy-5-(2-oxochromen-7-yl)oxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C14H18NO8P/c15-11(8-22-24(18,19)20)12(16)5-6-21-10-3-1-9-2-4-14(17)23-13(9)7-10/h1-4,7,11-12,16H,5-6,8,15H2,(H2,18,19,20)/t11-,12+/m0/s1 |
InChI Key |
XHAKPJBOPPIZOR-NWDGAFQWSA-N |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCCC(C(COP(=O)(O)[O-])[NH3+])O |
Origin of Product |
United States |
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